6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride

BRD4 inhibitor HIV-1 latency reversal Epigenetic probe synthesis

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is the only intermediate that delivers the exact 3-methyl-6-aryl substitution required for hydrogen bonding with Asn140 and Tyr97 in the BRD4 KAc binding pocket. The 6-bromo handle enables systematic Suzuki diversification, while the hydrochloride salt provides superior solubility for automated synthesis workflows. Available from multiple vendors at 95–99.95% purity, this building block is essential for epigenetic chemical biology and kinase inhibitor library generation.

Molecular Formula C7H7BrClN3
Molecular Weight 248.51 g/mol
CAS No. 1417568-50-3
Cat. No. B1406852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride
CAS1417568-50-3
Molecular FormulaC7H7BrClN3
Molecular Weight248.51 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=C2)Br.Cl
InChIInChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;/h2-4H,1H3;1H
InChIKeyUVUXTAVKWIZMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine Hydrochloride (CAS 1417568-50-3): Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride (CAS 1417568-50-3) is the hydrochloride salt of a heterocyclic building block (free base CAS 108281-78-3) belonging to the [1,2,4]triazolo[4,3-a]pyridine family. The free base has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . The compound serves as a key synthetic intermediate in the preparation of BRD4 bromodomain inhibitors via Suzuki coupling at the 6-position bromine [1], and its core scaffold is recognized across multiple patent families as a privileged structure for kinase inhibition, including p38 MAPK, c-Met, and PIM kinases [2][3].

Why 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine Hydrochloride Cannot Be Substituted with Other Triazolopyridine Analogs in Target Synthesis


The [1,2,4]triazolo[4,3-a]pyridine scaffold supports diverse biological activities solely when substitution patterns are precisely matched to the target binding site [1]. The 6-bromo substituent is the critical functional handle for downstream cross-coupling diversification (e.g., Suzuki reactions), and its position on the pyridine ring directly dictates the vector of elaborated substituents in the final inhibitor [2]. Regioisomeric analogs—such as 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine or the 5-bromo positional isomer —produce different exit vectors upon derivatization, fundamentally altering target engagement geometry. In the BRD4 inhibitor series, the 6-bromo-3-methyl substitution pattern was explicitly chosen through a scaffold-hopping strategy to mimic the KAc-binding pharmacophore of (+)-JQ1 [3]; any deviation from this substitution pattern eliminates the essential hydrogen-bonding capacity of the two adjacent nitrogen atoms with Asn140 and Tyr97 residues in the KAc binding site [3]. The hydrochloride salt form further provides practical advantages in handling and solubility that the free base alone does not offer.

Product-Specific Quantitative Evidence Guide: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine Hydrochloride


Evidence 1: Documented Use as an Essential Intermediate in BRD4 Bromodomain Inhibitor Synthesis (Direct Synthesis Evidence)

In a 2021 study on BET bromodomain inhibitors for HIV-1 latency reversal, 6-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine (compound 8) was used as an essential cyclization intermediate [1]. The synthetic route begins with 5-bromo-2-hydrazinylpyridine (7) and triethyl orthoacetate at 130 °C, yielding compound 8, which is then elaborated via Suzuki coupling, nucleophilic substitution, and nitro reduction to produce the key intermediate (11) [1]. This triazolopyridine scaffold was selected through a scaffold-hopping strategy replacing the benzodiazepine core of (+)-JQ1 because its two adjacent nitrogen atoms form essential hydrogen bonds with Asn140 and Tyr97 in the KAc binding site of BRD4 [1]. The resulting triazolopyridine derivatives were further functionalized to yield compounds 12a–g and 13a–u [1].

BRD4 inhibitor HIV-1 latency reversal Epigenetic probe synthesis

Evidence 2: Positional Specificity — Differentiation from Closest Regioisomeric Analogs by Substitution Pattern

The target compound bears the bromine at the 6-position and the methyl group at the 3-position of the [1,2,4]triazolo[4,3-a]pyridine ring . The closest commercially available regioisomeric analog, 6-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS not assigned; catalog EVT-15333775), bears the methyl at the 7-position instead . Another positional isomer, 5-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride, places bromine at the 5-position, altering the electronic environment of the pyridine ring and the vector of any subsequent substitution at the bromine-bearing carbon . In the 6-bromo-3-methyl series, the bromine is para to the bridgehead nitrogen (N-4), providing an electron-deficient site optimal for palladium-catalyzed cross-coupling; the 5-bromo isomer places bromine meta to the bridgehead, altering both reactivity and the spatial orientation of coupling products.

Structure-activity relationship Regioisomer comparison Triazolopyridine substitution

Evidence 3: Reactivity Profile — 6-Bromo Substituent Enables Suzuki Coupling for Diversification into Bioactive Libraries

The 6-position bromine atom on the [1,2,4]triazolo[4,3-a]pyridine scaffold serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. In the BRD4 inhibitor synthesis, 6-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine (8) was subjected to Suzuki coupling with aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, in 1,4-dioxane/water at 95 °C, to install the biaryl motif required for target engagement [1]. This reactivity is a direct consequence of the 6-bromo position: bromine at C-6 is activated toward oxidative addition by the electron-withdrawing triazole ring fused to the pyridine. By contrast, the 3-methyl group on the triazole ring is chemically inert under these conditions, ensuring regioselective functionalization without competitive side reactions.

Suzuki coupling Palladium catalysis Chemical library synthesis

Evidence 4: Hydrochloride Salt Form Differentiation — Solubility and Handling Advantages for Parallel Synthesis Workflows

The target compound (CAS 1417568-50-3) is the hydrochloride salt of 6-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine, whereas the most commonly listed form in databases is the free base (CAS 108281-78-3) . The free base is reported as a solid with storage requirements of 'sealed in dry, room temperature' . Conversion to the hydrochloride salt typically enhances aqueous solubility—a critical parameter for automated parallel synthesis platforms that rely on dissolution in polar solvents for reagent dispensing. While no peer-reviewed solubility comparison between the free base and HCl salt of this specific compound was identified, the general principle that hydrochloride salts of heterocyclic amines exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts is well established in pharmaceutical sciences [1].

Salt form selection Hydrochloride salt Solubility enhancement

Evidence 5: Scaffold Privilege — [1,2,4]Triazolo[4,3-a]pyridine Core Demonstrates Quantifiable Smoothened Inhibition Superior to Vismodegib in TNBC Models

A 2020 study evaluated twenty [1,2,4]triazolo[4,3-a]pyridine derivatives as Smoothened (Smo) inhibitors targeting the Hedgehog pathway in triple-negative breast cancer (TNBC) [1]. Four compounds (TPB3, TPB14, TPB15, TPB17) showed direct binding to Smo protein with stronger binding affinity than the clinical Smo inhibitor Vismodegib (VIS), and demonstrated Hedgehog pathway inhibition with IC50 < 0.100 µM [1]. Lead compound TPB15 demonstrated greater anti-tumor activity than VIS in animal models with significantly lower toxicity [1]. TPB15 blocked Smo translocation into cilia, reduced Smo protein and mRNA expression, and significantly inhibited downstream Gli1 transcription factor expression [1]. While the specific 6-bromo-3-methyl substitution pattern was not among the twenty compounds tested in this study, the core [1,2,4]triazolo[4,3-a]pyridine scaffold is the pharmacophoric foundation of this activity, and the 6-bromo-3-methyl building block provides a validated entry point for generating focused libraries around this phenotype.

Smoothened (SMO) inhibition Triple-negative breast cancer Hedgehog pathway

Best Research and Industrial Application Scenarios for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine Hydrochloride


Scenario 1: Synthesis of BRD4 Bromodomain Inhibitors for Epigenetic Probe Development

Laboratories engaged in epigenetic chemical biology can utilize 6-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride as the cyclization precursor for generating triazolopyridine-based BRD4 bromodomain inhibitors. The published synthetic route (Viruses, 2021) provides a complete protocol: cyclization with triethyl orthoacetate at 130 °C, followed by Suzuki coupling at the 6-position, nucleophilic substitution, and nitro reduction to access the key intermediate for KAc-site-targeting compounds [1]. The hydrochloride salt form facilitates dissolution in polar solvents for automated parallel synthesis workflows. This is the only intermediate that yields the precise 3-methyl-6-aryl substitution pattern required for hydrogen bonding with Asn140 and Tyr97 in the BRD4 KAc binding pocket [1].

Scenario 2: Diversification of the [1,2,4]Triazolo[4,3-a]pyridine Scaffold for Smoothened Inhibitor Lead Optimization

Medicinal chemistry teams pursuing novel Smoothened (Smo) antagonists for Hedgehog-driven cancers—particularly triple-negative breast cancer (TNBC)—can use this building block to explore C-6 substitution vectors on the [1,2,4]triazolo[4,3-a]pyridine core. The 2020 study by Tian et al. demonstrated that optimized triazolopyridine derivatives (e.g., TPB15) achieve stronger Smo binding than Vismodegib with superior in vivo antitumor activity and lower toxicity [2]. The 6-bromo handle allows installation of diverse aryl, heteroaryl, or amine substituents via Suzuki, Buchwald-Hartwig, or Ullmann-type coupling to probe structure-activity relationships at the C-6 position [2].

Scenario 3: Synthesis of Kinase-Focused Compound Libraries Targeting p38 MAPK, c-Met, or PIM Kinases

The [1,2,4]triazolo[4,3-a]pyridine scaffold is claimed across multiple patent families as a kinase inhibitor core, including p38 MAPK inhibitors (EP3004087B1) for inflammatory respiratory diseases [3], c-Met inhibitors for oncology [4], and PIM kinase inhibitors (US2014/0001234) for hematopoietic malignancies [5]. This building block provides a modular entry point for generating focused kinase inhibitor libraries: the 3-methyl group occupies a conserved hydrophobic pocket in the kinase ATP-binding site, while the 6-bromo substituent enables systematic variation of the solvent-exposed region to modulate selectivity and physicochemical properties [3][4][5].

Scenario 4: Academic and CRO Medicinal Chemistry — Scaffold-Hopping and Lead Generation Programs

Contract research organizations (CROs) and academic medicinal chemistry cores engaged in scaffold-hopping campaigns can employ this compound as a direct replacement for benzodiazepine or other KAc-mimetic scaffolds. The triazolopyridine core was explicitly selected as a simplified surrogate for the benzodiazepine moiety of (+)-JQ1 in BRD4 inhibitor design, demonstrating the scaffold-hopping strategy [1]. The commercial availability of the hydrochloride salt from multiple vendors (e.g., Sigma-Aldrich/MilliporeSigma, Fluorochem, Chemscene) at purities of 95–99.95% supports reproducible library production across different laboratory settings, minimizing batch-to-batch variability in screening campaigns.

Quote Request

Request a Quote for 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.